molecular formula C14H13NO3S B14009615 N-Phenyl-N-tosylformamide CAS No. 68984-88-3

N-Phenyl-N-tosylformamide

Cat. No.: B14009615
CAS No.: 68984-88-3
M. Wt: 275.32 g/mol
InChI Key: XSRVKLJZAXSDQG-UHFFFAOYSA-N
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Description

N-Phenyl-N-tosylformamide is a chemical compound of interest in organic synthesis and pharmaceutical research. This compound features both formamide and sulfonamide functional groups, which are commonly found in molecules with significant biological activity and synthetic utility . Research Applications and Value: Compounds with similar structures, such as N-(sulfonylmethyl)formamides, are recognized in synthetic chemistry as key precursors. They can be utilized in the preparation of isocyanides, which are versatile intermediates for a range of organic transformations, including nucleophilic additions and cyclization reactions to form heterocycles . The tosyl (p-toluenesulfonyl) group is a well-known activating and protecting group in organic synthesis, making derivatives like this compound valuable building blocks for constructing more complex molecular architectures. Mechanism of Action: While the specific mechanism of action for this compound is dependent on the reaction context, the structural motifs it contains are known to participate in key chemical processes. The formamide group can act as a source of the formyl (CHO) unit in formylation reactions . Concurrently, the electron-withdrawing nature of the sulfonyl group can activate adjacent carbon centers for nucleophilic attack or facilitate elimination steps, enabling the generation of reactive intermediates such as isocyanides or other electrophiles . This dual functionality makes it a potentially powerful reagent for multi-step synthetic sequences. Note for Researchers: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

68984-88-3

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonyl-N-phenylformamide

InChI

InChI=1S/C14H13NO3S/c1-12-7-9-14(10-8-12)19(17,18)15(11-16)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

XSRVKLJZAXSDQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Classical One-Pot Synthesis from Phenylamine, Tosyl Chloride, and Formamide

The most straightforward and commonly reported synthesis involves the reaction of phenylamine (aniline), tosyl chloride, and formamide. This method leverages the nucleophilicity of phenylamine and the electrophilicity of tosyl chloride to form an intermediate sulfonamide, which subsequently reacts with formamide to yield this compound.

  • Procedure : A mixture of paraformaldehyde, formamide, and tosyl chloride is heated under controlled conditions to promote the formation of the target compound.
  • Yield : Reported yields range from 70% to 90%, depending on the specific reaction parameters such as temperature, solvent, and reaction time.
  • Physical Properties : The product typically has a melting point around 106°-111°C, indicating a solid crystalline form under ambient conditions.

This method is valued for its simplicity and relatively high yield, making it suitable for preparative scale synthesis.

Stepwise Synthesis via N-Tosylation of Aniline Followed by Formylation

An alternative approach involves two discrete steps:

  • N-Tosylation of Phenylamine : Phenylamine is first reacted with tosyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield N-phenyl tosylamide.
  • Formylation of N-Phenyl Tosylamide : The N-phenyl tosylamide is then formylated using formylating agents such as formic acid or formic acid derivatives, often in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).
  • Example : In a reported synthesis, 4-methyl-N-(2-(phenylethynyl)phenyl)-benzenesulfonamide was reacted with formic acid and DMAP in toluene at 0°C, followed by addition of DCC, yielding the formamide derivative with a 90% isolated yield and melting point of 109°C.
  • Spectroscopic Data : Characterization by ^1H-NMR, ^13C-NMR, IR, and mass spectrometry confirms the structure and purity of the product.

This two-step method allows for greater control over each reaction stage and is particularly useful when sensitive substituents are present on the aromatic ring.

Advanced Synthetic Routes via Coupling Reactions and Catalysis

More complex synthetic routes have been developed for derivatives of this compound, often involving transition metal-catalyzed coupling reactions to install alkynyl or other substituents before or after tosylation and formylation.

  • Rhodium-Catalyzed Cycloaddition : For example, rhodium-catalyzed [2 + 2 + 2]-cycloaddition of alkynyl-ynamides with carbon disulfide has been employed in the synthesis of related sulfonamide derivatives.
  • Negishi and Sonogashira Couplings : These palladium-catalyzed cross-coupling methods have been used to prepare alkynyl-substituted N-tosyl anilides, which can then be formylated to yield this compound derivatives.
  • Reaction Conditions : Typical conditions include inert atmosphere (nitrogen), use of solvents like tetrahydrofuran or toluene, and temperatures ranging from 0°C to 80°C.

These methods are more specialized and generally applied in the synthesis of complex molecules for research purposes.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Melting Point (°C) Notes
One-pot reaction of phenylamine, tosyl chloride, formamide Phenylamine, tosyl chloride, formamide Heating mixture (varied solvents) 70-90 106-111 Simple, high yield, suitable for scale-up
Stepwise N-tosylation + formylation Phenylamine, tosyl chloride, formic acid, DCC, DMAP 0°C to RT, toluene solvent ~90 ~109 High purity, good control over steps
Catalytic coupling and formylation Alkynyl-ynamides, Pd or Rh catalysts, formic acid, DCC Inert atmosphere, 0-80°C 60-90 Variable For complex derivatives, advanced method

Mechanistic Insights and Reaction Optimization

  • The tosylation step involves nucleophilic attack of the amine nitrogen on the sulfonyl chloride, forming a sulfonamide intermediate.
  • Formylation proceeds via activation of formic acid or formamide by carbodiimide coupling agents, facilitating amide bond formation.
  • Optimization studies indicate that bases such as potassium tert-butoxide (tert-BuOK) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) can influence yields and selectivity.
  • Reaction atmosphere (air vs. inert gas) and temperature control are critical for maximizing product purity and yield.

Summary of Research Findings

  • This compound is efficiently synthesized via both one-pot and stepwise methods, with yields commonly exceeding 70%.
  • The choice of method depends on the desired purity, scale, and complexity of the target molecule.
  • Advanced catalytic methods enable the synthesis of functionalized derivatives, expanding the utility of this compound in organic synthesis.
  • Spectroscopic and analytical data consistently confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-N-tosylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonyl derivatives, while reduction can produce various amines .

Scientific Research Applications

N-Phenyl-N-tosylformamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the design of drugs with sulfonamide functional groups.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Phenyl-N-tosylformamide involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. This compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structure : A phthalimide ring with a chlorine substituent at position 3 and a phenyl group on the nitrogen (Fig. 2).
Key Functional Groups :

  • Phthalimide (cyclic imide).
  • Chlorine (electron-withdrawing substituent).
    Applications :
  • Monomer for synthesizing polyimides, high-performance polymers used in electronics and aerospace . Reactivity:
  • The chloro group facilitates nucleophilic aromatic substitution, enabling polymerization.
  • The phthalimide ring undergoes ring-opening reactions under basic conditions.

N-Benzyl-N-(phosphinane-tosylamide) Derivatives

Examples from include compounds like (E)-N-Benzyl-N-(2-(benzyl(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)amino)-2-(2,6-dichloro-4-nitrophenoxy)vinyl)-tosylamide (3j). Key Functional Groups:

  • Tosylamide (–N–SO₂–C₆H₄–CH₃).
  • Phosphinane rings (heterocyclic phosphorus-containing moieties).
  • Electron-deficient substituents (e.g., –NO₂, –Cl). Applications:
  • Intermediates in regio- and stereoselective synthesis of complex molecules, such as phosphonates or thioureas .
    Reactivity :
  • The phosphinane ring stabilizes transition states during acid addition reactions.
  • Nitro and chloro groups direct electrophilic substitutions.

Structural and Functional Comparison

Compound Key Structural Features Reactivity Highlights Primary Applications Reference
N-Phenyl-N-tosylformamide Formamide, phenyl, tosyl Tosyl as leaving group; nucleophilic substitution Pharmaceutical impurity
3-Chloro-N-phenyl-phthalimide Phthalimide ring, chloro, phenyl Ring-opening; aromatic substitution Polyimide monomers
Phosphinane-tosylamide derivatives Tosylamide, phosphinane, –NO₂/–Cl Regio-/stereoselective acid addition Specialty chemical synthesis

This compound

  • Synthetic Role : Acts as a precursor or impurity in drug synthesis due to its stable sulfonamide moiety.
  • Spectroscopic Data : While specific data are unavailable in the provided evidence, analogous sulfonamides typically exhibit:
    • IR : Strong S=O stretches (~1350–1150 cm⁻¹) and N–H bends (~1650 cm⁻¹).
    • NMR : Distinct aromatic (δ 7.2–7.8 ppm) and methyl (δ 2.4 ppm) proton signals.

3-Chloro-N-phenyl-phthalimide

  • Purity Requirements : High-purity synthesis is critical for polymer applications, achieved via recrystallization or column chromatography .

Phosphinane-Tosylamide Compounds

  • Synthesis : Prepared via Brønsted acid additions to yndiamides, with reaction conditions (e.g., anhydrous CH₂Cl₂) ensuring selectivity .
  • Characterization : HRMS and NMR confirm regio-/stereochemistry, while IR validates functional groups.

Q & A

Q. What synthetic methodologies are recommended for preparing N-Phenyl-N-tosylformamide in academic research?

this compound can be synthesized via palladium-mediated cross-coupling reactions or nucleophilic substitution. For example, aryl halides (e.g., bromophenyl derivatives) can react with tosyl-protected amines in the presence of catalysts like Pd(Ph₃P)₄ and bases such as Na₂CO₃ in dimethyl ether (DME) . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for improving yields (52–96%) .

Q. How can researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Parameters include space group (e.g., monoclinic P2₁/c), lattice constants (e.g., a = 25.0232 Å, b = 5.3705 Å), and refinement metrics (R = 0.046). Data collection at low temperatures (153 K) minimizes thermal motion artifacts .

Q. What safety protocols are essential for handling this compound?

Follow hazard codes: S22 (avoid inhaling dust), S24/25 (prevent skin/eye contact). Use fume hoods, PPE (gloves, lab coats), and store in dry, cool environments. Safety sheets recommend validating purity via HPLC before use .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the phenyl ring affect the stability of this compound derivatives?

Substituents like trifluoromethyl (-CF₃) increase electrophilicity and thermal stability due to inductive effects. Stability can be quantified via thermogravimetric analysis (TGA) or computational studies (DFT) to assess bond dissociation energies. For example, trifluoromethyl derivatives show 20–30% higher decomposition temperatures compared to methyl analogs .

Q. What analytical techniques resolve impurities in this compound samples?

Reverse-phase HPLC with UV detection (λ = 254 nm) is optimal. Use a C18 column and gradient elution (acetonitrile/water). Impurity thresholds (e.g., ≤0.1% for individual impurities) should align with pharmacopeial standards. Calibration with reference compounds (e.g., monobenzyl analogues) improves accuracy .

Q. How can conflicting spectral data (e.g., NMR, IR) for this compound derivatives be resolved?

Contradictions arise from polymorphism or solvent effects. For NMR, compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-shifted peaks. For IR, use KBr pellets to standardize crystal packing effects. Cross-validate with X-ray crystallography to confirm structural assignments .

Data Contradiction Analysis

  • Synthesis Yields : Varying yields (52–96%) in palladium-mediated reactions may stem from catalyst loading (e.g., 1–5 mol% Pd) or boronic acid purity. Researchers should optimize via Design of Experiments (DoE) to identify critical factors.
  • Thermal Stability : Discrepancies in decomposition temperatures between studies may reflect differences in heating rates (e.g., 5°C/min vs. 10°C/min) during TGA. Standardize protocols to ensure reproducibility.

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